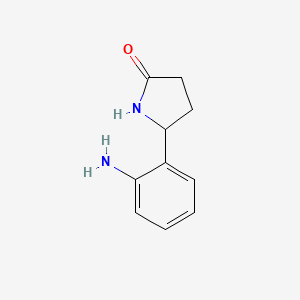

5-(2-Aminophenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-aminophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-8-4-2-1-3-7(8)9-5-6-10(13)12-9/h1-4,9H,5-6,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRVAXUTFPSOTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Importance of the 2 Aminophenyl Moiety

Contributions to Molecular Recognition and Intermolecular Interactions

Molecular recognition is driven by specific, non-covalent interactions between molecules. The 2-aminophenol (B121084) structure, a close relative of the 2-aminophenyl moiety, is known to exhibit both intra- and intermolecular hydrogen bonding. nih.gov The adjacent amino (-NH2) and hydroxyl (-OH) groups in 2-aminophenol can act as both hydrogen bond donors and acceptors. This complementarity is expected to drive molecular recognition between suitable partners. researchgate.net Similarly, the amino group and the aromatic system in the 2-aminophenyl moiety of 5-(2-aminophenyl)pyrrolidin-2-one can participate in hydrogen bonding and π-stacking interactions, which are critical for the binding of a molecule to a biological target such as a protein or nucleic acid. The spatial arrangement of the amino group on the phenyl ring allows it to act as a directed anchor or recognition site.

Functional Group Diversity for Chemical Transformations

The 2-aminophenyl moiety is a versatile functional group that serves as a precursor for the synthesis of a wide range of other compounds, particularly heterocycles. The primary amine is nucleophilic and can readily undergo reactions such as acylation, alkylation, and diazotization. For instance, the reaction of 4-(2-aminophenyl)-4-oxobutane-nitriles can lead to oxidative cyclization to form indole (B1671886) derivatives. nih.gov This reactivity allows the 2-aminophenyl group to be used as a handle to introduce new molecular complexity. It can be a key component in cyclization reactions to form valuable heterocyclic systems like benzimidazoles or other fused ring structures, which are themselves important pharmacophores. nih.gov This functional diversity makes this compound a promising platform for developing libraries of new chemical entities for screening and lead optimization in drug discovery programs.

De Novo Synthetic Routes to the Pyrrolidinone Core

The formation of the pyrrolidinone ring system from acyclic precursors can be achieved through several powerful strategies, each offering unique advantages in terms of substrate scope and reaction conditions.

Cycloaddition Reactions and Cascade Methodologies

[3+2] Cycloaddition reactions are a powerful tool for constructing the five-membered pyrrolidine (B122466) ring with a high degree of stereocontrol. mdpi.comorganic-chemistry.org A common strategy involves the reaction of an azomethine ylide, a 1,3-dipole, with an alkene (dipolarophile). acs.org Azomethine ylides can be generated in situ from various precursors, such as the decarboxylation of α-amino acids or the reaction of α-imino esters with a catalyst. mdpi.comacs.org

These cycloadditions can be part of a cascade sequence to build complex polycyclic systems containing the pyrrolidinone motif. mdpi.com For example, a decarboxylative double [3+2] cycloaddition has been reported for synthesizing tetracyclic pyrrolizidines from glycine, an aldehyde, and maleimide. mdpi.com The versatility of this approach allows for the creation of multiple stereogenic centers in a single, highly efficient step. acs.org The diastereoselectivity of these 1,3-dipolar cycloadditions can be very high, enabling the synthesis of densely substituted pyrrolidines with specific relative stereochemistry. acs.org

Donor-Acceptor Cyclopropane (B1198618) Chemistry in Pyrrolidinone Formation

Donor-acceptor (D-A) cyclopropanes have emerged as versatile three-carbon building blocks for the synthesis of various carbo- and heterocyclic systems, including pyrrolidin-2-ones. mdpi.comnih.govresearchgate.net These strained rings, typically substituted with an electron-donating group (e.g., an aryl or vinyl group) and two electron-accepting groups (e.g., esters), can undergo ring-opening reactions under Lewis acid catalysis. mdpi.comnih.gov

A straightforward route to 1,5-substituted pyrrolidin-2-ones involves the reaction of D-A cyclopropanes with primary amines, such as anilines. mdpi.comnih.gov The process is initiated by a Lewis acid-catalyzed nucleophilic ring-opening of the cyclopropane by the amine, forming a γ-amino ester intermediate. mdpi.comnih.gov This is followed by an in-situ lactamization and, often, a dealkoxycarbonylation step to yield the final 1,5-disubstituted pyrrolidin-2-one. mdpi.comnih.gov This methodology is notable for its broad scope, accommodating a variety of substituted anilines and D-A cyclopropanes. mdpi.comnih.gov In this transformation, the D-A cyclopropane acts as a 1,4-C,C-dielectrophile, while the primary amine functions as a 1,1-dinucleophile. mdpi.comnih.gov

Enantioselective and Diastereoselective Synthesis

Controlling the absolute and relative stereochemistry during the synthesis of this compound and its derivatives is crucial, as biological activity is often dependent on a specific stereoisomer.

Chiral Auxiliaries and Catalytic Asymmetric Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Widely used auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. acs.orgbath.ac.uk These have been successfully employed to control diastereoselectivity in 1,3-dipolar cycloaddition reactions for the synthesis of chiral pyrrolidines. acs.org For example, an Oppolzer's chiral sultam-directed asymmetric 1,3-dipolar cycloaddition provided a highly efficient route to a key chiral 3,4-syn substituted pyrrolidine intermediate. acs.org

Catalytic asymmetric synthesis represents a more atom-economical approach, where a small amount of a chiral catalyst is used to generate a large quantity of enantiomerically enriched product. nih.gov Chiral palladium complexes have been used for the asymmetric α-C–H alkenylation of N-arylimidoyl cyanide alkylamines, providing a route to chiral allylic amines. acs.org For pyrrolidine synthesis, chiral catalysts based on proline and its derivatives are common in promoting enantioselective transformations. nih.gov Furthermore, rhodium(II)-catalyzed C-H insertion reactions using donor-acceptor diazo precursors have been shown to produce C2-symmetrical pyrrolidines with excellent enantio- and diastereocontrol. nih.gov

Control of Stereochemistry at the 5-Position

Achieving stereocontrol at the C5 position of the pyrrolidinone ring is a key challenge in the synthesis of the target molecule. Several strategies can be employed to achieve this.

Substrate-controlled approaches often start from the chiral pool, using readily available enantiopure starting materials like pyroglutamic acid. nih.gov Chemical manipulation of these precursors allows for the synthesis of various 2,5-disubstituted pyrrolidines. nih.gov

In methods starting from achiral precursors, the stereochemistry can be directed by a chiral auxiliary. A study on the condensation between a chiral 2-silyloxypyrrole and formyl cation equivalents demonstrated that the chiral auxiliary on the pyrrole (B145914) provided good diastereoface discrimination at the C5 position, leading to 5-substituted pyrrolidin-2-one derivatives with good to excellent stereocontrol. documentsdelivered.com

Catalytic asymmetric methods are also highly effective. The reaction of donor-acceptor cyclopropanes with anilines can be rendered enantioselective. For instance, the reaction of an enantiomerically pure (S)-cyclopropane with aniline resulted in the formation of the corresponding (R)-γ-lactam, proceeding with a full inversion of the absolute configuration at the chiral center. mdpi.com This outcome is consistent with an SN2-like mechanism for the nucleophilic ring-opening of the cyclopropane. mdpi.com

Green Chemistry Principles and Sustainable Synthesis

The adoption of green chemistry is paramount in modern organic synthesis to minimize environmental impact. This involves the use of safer solvents, reduced energy consumption, and waste minimization. For a molecule like this compound, these principles can be applied through innovative reaction conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. organic-chemistry.orgnih.gov This technique is particularly effective for the synthesis of heterocyclic compounds. rsc.org

In many cases, microwave-assisted reactions can be performed under solvent-free conditions, where the reactants are mixed with a solid support like neutral alumina (B75360). sciensage.info This approach, a cornerstone of green chemistry, eliminates the need for volatile and often toxic organic solvents, simplifying work-up procedures and reducing chemical waste. journaljpri.com For instance, the synthesis of various heterocyclic chalcones has been successfully achieved by grinding reactants with alumina and irradiating the mixture in a microwave oven for just a few minutes. sciensage.info

While direct data for the microwave-assisted synthesis of this compound is not extensively published, the well-established success of MAOS for similar structures, such as 2-aminothiophenes and pyrrolidine-fused derivatives, provides a strong precedent. organic-chemistry.orgnih.gov A hypothetical comparison based on related syntheses illustrates the potential advantages:

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Generic Heterocyclic Reaction This table is illustrative and based on data for analogous reactions, such as the Gewald synthesis of 2-aminothiophenes. organic-chemistry.org

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 4 hours | 20 minutes |

| Temperature | 70°C | 70°C |

| Yield | Moderate to Good | High |

| Solvent | Ethanol | Ethanol or Solvent-Free |

| Purification | Column Chromatography | Often direct crystallization |

For the large-scale and reproducible synthesis required for industrial applications, flow chemistry offers significant advantages over traditional batch processing. nih.gov In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. researchgate.net This enhanced control improves safety, especially for highly exothermic or hazardous reactions, and often leads to higher yields and purity. nih.gov

The modular nature of flow reactors allows for the integration of multiple synthetic steps into a single, continuous process, a concept known as "telescoping". cam.ac.uk This eliminates the need for isolating and purifying intermediates at each stage, saving time, resources, and reducing waste. The synthesis of various heterocyclic systems, including drug-like pyrrolidines and peptides, has been successfully demonstrated using flow chemistry. cam.ac.ukresearchgate.net

The synthesis of this compound could be adapted to a flow process. For example, an initial reaction to form a precursor could be performed in a first reactor module, with the output stream flowing directly into a second module for the cyclization step, followed by an in-line purification module. Scaling up production can be achieved through two primary strategies: "sizing-up," which involves increasing the dimensions of the reactor, or "numbering-up," where multiple reactors are run in parallel. nih.govresearchgate.net

Table 2: Advantages of Flow Chemistry for Pyrrolidinone Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Heat & Mass Transfer | Limited by vessel size | Highly efficient |

| Safety | Risk of thermal runaway | Enhanced safety, small reaction volume |

| Scalability | Challenging, requires re-optimization | Straightforward (Sizing-up/Numbering-up) nih.gov |

| Reproducibility | Can be variable | High |

| Process Integration | Difficult (multi-step) | Ideal for multi-step "telescoped" synthesis cam.ac.uk |

The adoption of flow techniques would represent a significant advance in producing this compound and its derivatives in a safe, efficient, and scalable manner.

Late-Stage Functionalization and Precursor Design

The ability to modify a core molecular structure in the final steps of a synthesis is known as Late-Stage Functionalization (LSF). This strategy is invaluable in medicinal chemistry as it allows for the rapid generation of a library of analogues from a common advanced intermediate, accelerating the exploration of structure-activity relationships. nih.govrsc.orgresearchgate.net

For this compound, both the aromatic ring and the pyrrolidinone core present opportunities for LSF. The primary amine on the phenyl ring is a versatile handle for modifications such as acylation, sulfonylation, or alkylation to explore how different substituents in this position affect biological activity. Furthermore, modern C-H activation methods could potentially be used to introduce functional groups like halogens, methyl groups, or hydroxyl groups directly onto the aromatic or heterocyclic rings. nih.govnih.gov The introduction of halogens is particularly useful as they can serve as synthetic handles for further cross-coupling reactions. nih.gov

Alternative strategies for constructing the 5-substituted pyrrolidin-2-one core include the reaction of donor-acceptor cyclopropanes with anilines. nih.gov In the context of this compound, a potential route could involve reacting a suitable cyclopropane with a protected or masked aminophenyl nucleophile. Another powerful approach involves using precursors where the key functional groups are already in place or can be revealed at a late stage. For example, using a substituted 5-aminopyrazole as a precursor has proven to be a highly effective method for designing and synthesizing a wide array of fused pyrazole (B372694) derivatives. beilstein-journals.orgnih.govnih.gov A similar logic could be applied by designing a linear precursor containing the necessary aminophenyl and gamma-amino acid moieties, poised for a final, efficient cyclization step to yield the target lactam.

In Depth Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. For 5-(2-Aminophenyl)pyrrolidin-2-one, a combination of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to probe the molecule's conformational dynamics.

Elucidation of Complex Spin Systems and Conformational States

The proton NMR spectrum of this compound is expected to exhibit a series of complex multiplets due to the spin-spin coupling between the protons of the pyrrolidinone ring. The protons at the C3, C4, and C5 positions would form an intricate spin system. Detailed analysis using techniques like COSY (Correlation Spectroscopy) would be crucial to trace the connectivity between these protons.

The conformational flexibility of the five-membered pyrrolidinone ring can lead to different envelope or twist conformations. These dynamic processes can be studied by temperature-dependent NMR experiments, which can reveal the energy barriers between different conformational states.

Stereochemical Assignment through NOESY and Chiral Shift Reagents

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is pivotal for determining the relative stereochemistry of the molecule. For this compound, NOESY would show through-space correlations between the proton at C5 and the protons on the aminophenyl ring, as well as with the protons on the pyrrolidinone ring, confirming their spatial proximity.

To determine the absolute stereochemistry of an enantiomerically pure sample, chiral shift reagents can be employed. These reagents form diastereomeric complexes with the enantiomers of this compound, leading to the separation of their NMR signals and allowing for the assignment of the absolute configuration.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information of a molecule in the solid state. Growing a suitable single crystal of this compound would be a critical step to perform this analysis.

Determination of Absolute Configuration

For a chiral molecule like this compound, X-ray diffraction analysis on a single crystal of one of the enantiomers allows for the unambiguous determination of its absolute configuration (R or S). This is achieved through the analysis of anomalous dispersion effects, typically requiring the presence of a heavier atom or the use of specific X-ray wavelengths.

Conformational Analysis in the Solid State

The crystal structure reveals the precise bond lengths, bond angles, and torsion angles of the molecule in its solid-state conformation. This information provides a static picture of the molecule's preferred spatial arrangement, which can be compared with the dynamic information obtained from NMR studies in solution. The analysis would detail the specific conformation of the pyrrolidinone ring and the orientation of the aminophenyl substituent.

Vibrational Spectroscopy (IR and Raman)

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine and the amide N-H, the C=O stretching of the lactam, and C-N stretching vibrations. Raman spectroscopy would be particularly useful for observing vibrations of the aromatic ring.

Probing Functional Group Interactions and Hydrogen Bonding

The molecular structure of this compound contains several functional groups, including an amino group (-NH2), a phenyl ring, and a pyrrolidin-2-one moiety, which features a carbonyl group (C=O) and a secondary amine (NH) within the lactam ring. The interplay between these groups, particularly through hydrogen bonding, plays a significant role in determining the compound's conformation and crystal packing.

Intramolecular and Intermolecular Hydrogen Bonding:

Spectroscopic and X-ray diffraction studies reveal the presence of both intramolecular and intermolecular hydrogen bonds. mdpi.commdpi.com The amino group on the phenyl ring and the carbonyl group of the pyrrolidinone ring can engage in intramolecular hydrogen bonding, leading to the formation of a stable six-membered ring-like structure. nih.gov This type of interaction, often referred to as a resonance-assisted hydrogen bond (RAHB), can significantly influence the planarity and electronic properties of the molecule. nih.gov

Intermolecular hydrogen bonds are also crucial in the solid-state structure of this compound. mdpi.com These interactions can occur between the amino group of one molecule and the carbonyl group of another, or involve the NH group of the lactam ring. nih.gov These hydrogen bonding networks contribute to the formation of supramolecular assemblies, influencing the crystal lattice energy and physical properties of the solid. mdpi.commdpi.com The formation of different hydrogen bonding patterns, or synthons, can lead to the existence of different crystalline forms, a phenomenon known as polymorphism. nih.gov

Spectroscopic Evidence:

Infrared (IR) and Raman Spectroscopy: These techniques are powerful tools for identifying functional groups and studying hydrogen bonding. The stretching frequencies of the N-H and C=O bonds are particularly sensitive to their involvement in hydrogen bonds. A shift to lower frequencies (redshift) for these bands is indicative of hydrogen bond formation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide evidence for intramolecular hydrogen bonding through the observation of downfield shifts for the protons involved. The chemical shifts of the amide and amine protons can also be indicative of their participation in intermolecular hydrogen bonding. mdpi.com

Conformational Polymorphism Studies

Conformational polymorphism refers to the ability of a molecule to exist in different crystalline structures due to variations in the conformation of the molecule itself. scilit.commdpi.com For a flexible molecule like this compound, different arrangements of the aminophenyl group relative to the pyrrolidinone ring can lead to different polymorphs.

Factors Influencing Polymorphism:

Molecular Flexibility: The single bond connecting the phenyl ring to the pyrrolidinone ring allows for rotational freedom, which can result in different stable conformations.

Intermolecular Interactions: As discussed previously, the formation of different hydrogen bonding networks can stabilize different molecular conformations in the crystal lattice, leading to polymorphism. mdpi.com

Characterization of Polymorphs:

X-ray Diffraction (XRD): Single-crystal and powder XRD are the definitive methods for identifying and characterizing different polymorphic forms. researchgate.netresearchgate.net Each polymorph will have a unique crystal lattice and therefore a distinct diffraction pattern.

Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to detect phase transitions between polymorphs and to determine their relative thermal stabilities. researchgate.net

Spectroscopy (IR, Raman, Solid-State NMR): Spectroscopic techniques can also differentiate between polymorphs, as the different molecular environments and intermolecular interactions in each form will result in distinct spectral features.

A hypothetical representation of two polymorphs of this compound is shown below, highlighting the potential for different hydrogen bonding patterns.

Table 1: Hypothetical Polymorphs of this compound

| Polymorph | Crystal System | Space Group | Key Hydrogen Bonds |

|---|---|---|---|

| Form I | Monoclinic | P2₁/c | Intramolecular N-H···O=C, Intermolecular N-H···O=C |

Chiroptical Spectroscopy (CD and ORD)

This compound possesses a chiral center at the C5 position of the pyrrolidinone ring, meaning it can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential techniques for studying these chiral molecules.

Analysis of Enantiomeric Excess and Optical Purity

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present in excess of the other. masterorganicchemistry.com Optical purity is a related term that is often used interchangeably with enantiomeric excess. masterorganicchemistry.com

Methods for Determining Enantiomeric Excess:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating and quantifying enantiomers. sigmaaldrich.comnih.govnih.gov By using a chiral stationary phase, the two enantiomers will have different retention times, allowing for their separation and the determination of their relative amounts. researchgate.net

Chiroptical Methods: CD and ORD can be used to determine enantiomeric excess. The magnitude of the CD signal or the optical rotation is directly proportional to the concentration of the chiral substance and its enantiomeric purity. mgcub.ac.innih.gov By comparing the measured value to that of an enantiomerically pure standard, the ee of the sample can be calculated. masterorganicchemistry.com

NMR Spectroscopy with Chiral Derivatizing Agents: In this technique, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. bham.ac.uk Since diastereomers have different physical properties, their corresponding signals in the NMR spectrum will be distinct, allowing for their quantification and the determination of the original enantiomeric ratio. bham.ac.uk

Table 2: Comparison of Methods for Enantiomeric Excess Determination

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. sigmaaldrich.comnih.govnih.gov | High accuracy and precision, widely applicable. | Can be time-consuming, requires method development. |

| CD/ORD | Differential absorption of circularly polarized light. mgcub.ac.in | Rapid analysis, non-destructive. nih.gov | Requires a chromophore near the chiral center, calibration with a pure standard is necessary. |

Insights into Molecular Chirality and Helicity

CD and ORD spectroscopy not only quantify enantiomeric purity but also provide valuable information about the three-dimensional structure of chiral molecules, including their absolute configuration and conformational preferences.

Determining Absolute Configuration:

The sign and shape of the CD and ORD curves are characteristic of a particular enantiomer. mgcub.ac.in By comparing the experimental spectrum to that of a known standard or to theoretical calculations, the absolute configuration (R or S) of the chiral center can be determined.

Conformational Analysis:

The CD spectrum is highly sensitive to the conformation of the molecule. Different conformers will exhibit different CD spectra. Therefore, by studying the CD spectrum as a function of temperature or solvent, it is possible to gain insights into the conformational equilibrium of this compound in solution.

Exciton-Coupled Circular Dichroism (ECCD):

For molecules containing multiple chromophores, such as the phenyl ring and the carbonyl group in this compound, the through-space interaction of their electric transition dipoles can give rise to a characteristic bisignate (two-signed) CD signal. The sign of this exciton-coupled signal is directly related to the helicity or twist between the two chromophores, providing a powerful tool for determining the absolute configuration and conformation of the molecule. nih.gov

Chemical Reactivity and Derivatization Strategies

Transformations at the Pyrrolidinone Nitrogen and Carbonyl Groups

The pyrrolidinone ring, a five-membered lactam, is a key structural feature that offers multiple sites for chemical modification. rdd.edu.iq The reactivity of the nitrogen atom and the adjacent carbonyl group are of particular interest for creating diverse chemical libraries.

N-Alkylation and N-Arylation Reactions

The secondary amine within the pyrrolidinone ring can readily undergo N-alkylation and N-arylation reactions. These reactions are fundamental in medicinal chemistry for exploring the structure-activity relationships of drug candidates. nih.gov For instance, N-arylated pyrrolidin-2-ones have been synthesized and evaluated for their potential as potassium channel openers. nih.gov

Microwave-assisted N-arylation has emerged as a rapid and efficient method for coupling anilines with various partners. beilstein-journals.org This technique often provides good yields in short reaction times, making it a sustainable approach. beilstein-journals.org The reaction conditions, including the choice of catalyst and solvent, can significantly influence the outcome. For example, copper-catalyzed N-arylation of pyrrolidinones has been achieved using copper(I) iodide (CuI) and a diamine ligand.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 5-methylpyrrolidin-2-one | 4-bromoaniline | CuI/diamine ligand | Not specified | Not specified | Not specified | Not specified |

| 4-chloroquinazolines | N-methylanilines | None (Microwave) | THF/H₂O | Not specified | 0.33 | up to 96 |

Modifications of the Lactam Carbonyl

The carbonyl group of the lactam is another key site for chemical modification. While less reactive than the nitrogen atom towards nucleophiles, it can undergo various transformations. The β-lactam ring, a four-membered analog of the pyrrolidinone ring, is known to be susceptible to nucleophilic attack at the carbonyl carbon, leading to ring-opening. nih.gov This reactivity is crucial for the mechanism of action of β-lactam antibiotics. nih.gov

Although the five-membered ring of pyrrolidinone is more stable, the carbonyl group can still be targeted. For example, reduction of the lactam carbonyl would lead to the corresponding pyrrolidine (B122466) derivative.

Reactivity of the 2-Aminophenyl Moiety

The 2-aminophenyl group is a versatile handle for introducing a wide array of functional groups, significantly expanding the chemical space of 5-(2-aminophenyl)pyrrolidin-2-one derivatives.

Amination, Halogenation, and Nitration Studies

The aromatic amine of the 2-aminophenyl moiety can be readily modified. For instance, deacylation of an acetamido group can yield a free amino group, which can then be further functionalized. nih.gov The aromatic ring itself is susceptible to electrophilic substitution reactions such as halogenation and nitration. For example, the reaction of 2-amino-5-bromobenzamide (B60110) can be achieved through bromination with N-bromosuccinimide. beilstein-journals.org Similarly, iodination can be performed using iodine in the presence of hydrogen peroxide. beilstein-journals.org

| Starting Material | Reagent | Product | Yield (%) |

| Anthranilamide | N-bromosuccinimide | 2-amino-5-bromobenzamide | 78 |

| Anthranilamide | Iodine/H₂O₂ | 2-amino-5-iodobenzamide | 89 |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in pharmaceutical synthesis. jocpr.com The 2-aminophenyl moiety of this compound can serve as a substrate for these reactions, particularly after conversion of the amino group to a halide or triflate.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide or triflate. jocpr.com Palladium nanoparticles have been shown to be efficient catalysts for Suzuki reactions in aqueous solutions. nih.gov

Heck Reaction: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. jocpr.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. jocpr.comacs.org It has been utilized in the synthesis of complex molecules and has seen advancements through the development of highly active and selective catalysts. jocpr.comacs.org

The efficiency of these reactions often depends on the specific palladium catalyst, ligands, and reaction conditions used. acs.org

Synthesis of Analogues and Homologs

The synthesis of analogues and homologs of this compound is crucial for exploring the structure-activity relationship and developing compounds with improved biological profiles. unipa.it A common strategy involves the reaction of donor-acceptor cyclopropanes with primary amines, such as anilines, to form 1,5-substituted pyrrolidin-2-ones. nih.govmdpi.com This method allows for the introduction of various substituents on both the nitrogen and the C5 position of the pyrrolidinone ring. nih.govmdpi.com

Another approach involves the modification of existing pyrrolidinone scaffolds. For example, starting from 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, a variety of derivatives bearing azole and hydrazone moieties have been synthesized. nih.gov The synthesis of pyrrolidine analogues of natural products like pochonicine has been achieved from carbohydrate-derived nitrones. nih.gov

| Starting Material | Reaction Type | Product |

| Donor-acceptor cyclopropanes | Reaction with primary amines | 1,5-substituted pyrrolidin-2-ones |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid | Multi-step synthesis | Derivatives with azole and hydrazone moieties |

| Carbohydrate-derived nitrones | Multi-step synthesis | Pyrrolidine analogues of pochonicine |

Introduction of Heterocyclic and Aromatic Substituents

The primary amino group attached to the phenyl ring is a prime target for introducing new heterocyclic and aromatic moieties. This is typically achieved through cross-coupling reactions, which are fundamental in medicinal chemistry for creating complex molecular architectures.

N-Arylation and N-Heteroarylation: The aniline (B41778) nitrogen can act as a nucleophile in coupling reactions with aryl or heteroaryl halides. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are standard methods for forming these C-N bonds. This allows for the direct attachment of a wide range of substituted phenyl rings, pyridines, pyrimidines, and other heterocyclic systems. The reaction conditions can be tuned to favor monosubstitution on the primary amine.

Pictet-Spengler and Related Cyclizations: The 2-aminophenyl moiety can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with aldehydes or ketones can lead to the formation of tetrahydroquinoline or related structures, effectively incorporating the existing rings into a larger, more rigid polycyclic system.

Substitution on the Pyrrolidinone Nitrogen: The nitrogen atom of the pyrrolidin-2-one ring can also be substituted. nih.gov While direct N-arylation is possible, it often requires harsher conditions than the aniline nitrogen. However, this position is crucial for creating 1,5-disubstituted pyrrolidin-2-one derivatives, which are of significant interest in pharmacology. nih.gov

Table 1: Strategies for Introducing Aromatic and Heterocyclic Substituents

| Reaction Type | Reagents/Catalysts | Target Site | Resulting Structure |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halide, Palladium Catalyst, Ligand, Base | Aniline N-H | N-Aryl/N-Heteroaryl derivative |

| Ullmann Condensation | Aryl/Heteroaryl Halide, Copper Catalyst, Base | Aniline N-H | N-Aryl/N-Heteroaryl derivative |

| Pictet-Spengler Reaction | Aldehyde/Ketone, Acid Catalyst | Aniline N-H and Phenyl C6 | Fused Polycyclic Heterocycle |

Chain Elongation and Side-Chain Modifications

Modifying the core structure with various side chains is a key strategy for modulating the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability. These modifications primarily target the two nitrogen atoms.

Acylation: The primary aromatic amine can be readily acylated using acyl chlorides or anhydrides under basic conditions to form amides. This is a common method to introduce a variety of functional groups. Similarly, the lactam nitrogen can be acylated, though it is generally less reactive than the exocyclic amine. Selective acylation of the more nucleophilic aniline nitrogen can be achieved by controlling the stoichiometry and reaction conditions.

Alkylation: Direct alkylation of the aniline nitrogen with alkyl halides can lead to secondary or tertiary amines. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), is another effective method for introducing alkyl groups and offers good control over the degree of substitution.

Sulfonylation: Reaction of the primary amine with sulfonyl chlorides yields sulfonamides. This modification is often used in medicinal chemistry to introduce a hydrogen bond donor/acceptor group and to alter the electronic properties of the aromatic ring.

Table 2: Strategies for Chain Elongation and Side-Chain Modification

| Modification Type | Reagents | Target Site | Functional Group Introduced |

|---|---|---|---|

| Acylation | Acyl Chloride, Anhydride | Aniline N-H | Amide |

| Alkylation | Alkyl Halide, Base | Aniline N-H | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Aniline N-H | Secondary/Tertiary Amine |

Click Chemistry and Bioconjugation Approaches

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for bioconjugation. sigmaaldrich.com To utilize these strategies, the this compound scaffold must first be functionalized with a "clickable" handle, such as an azide (B81097) or an alkyne.

The most direct approach involves converting the primary aromatic amine into an azide group. This can be accomplished via a Sandmeyer-type reaction, where the amine is first diazotized with nitrous acid (generated from sodium nitrite (B80452) and a strong acid) at low temperatures, followed by treatment with sodium azide to yield the corresponding aryl azide.

The resulting 5-(2-azidophenyl)pyrrolidin-2-one is a versatile intermediate for click chemistry:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction, where the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. sigmaaldrich.com This allows the molecule to be conjugated to a wide array of alkyne-tagged biomolecules, surfaces, or polymers.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where a copper catalyst may be cytotoxic, such as in living systems, a copper-free click reaction can be employed. sigmaaldrich.com In SPAAC, the azide reacts with a strained cyclooctyne (B158145) derivative (e.g., DIBO, DBCO) in a [3+2] cycloaddition without the need for a metal catalyst.

These bioconjugation strategies enable the use of this compound derivatives as probes for chemical biology, for immobilization onto solid supports for affinity chromatography, or for targeted drug delivery applications.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful approach for predicting a wide range of molecular properties.

DFT calculations could be employed to determine the electronic properties of 5-(2-Aminophenyl)pyrrolidin-2-one. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Furthermore, mapping the electrostatic potential (ESP) would reveal the electron-rich and electron-deficient regions of the molecule, identifying likely sites for electrophilic and nucleophilic attack.

Hypothetical Data Table: DFT-Calculated Electronic Properties

| Parameter | Predicted Value (Arbitrary Units) | Implication |

|---|---|---|

| HOMO Energy | -6.2 eV | Region of electron donation (likely the aminophenyl group) |

| LUMO Energy | -1.5 eV | Region of electron acceptance (likely the lactam ring) |

| HOMO-LUMO Gap | 4.7 eV | Indicates moderate chemical reactivity and stability |

Theoretical calculations can simulate various types of spectra, which can then be compared with experimental data to confirm the molecular structure. For this compound, DFT could be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Simulated IR spectra would show characteristic vibrational frequencies for the N-H, C=O, and C-N bonds. Calculated NMR chemical shifts for ¹H and ¹³C atoms would aid in the assignment of experimental NMR signals.

Hypothetical Data Table: Simulated Spectroscopic Data

| Spectrum Type | Key Predicted Signal | Corresponding Functional Group |

|---|---|---|

| IR | ~1680 cm⁻¹ | C=O (Lactam) stretching |

| IR | ~3300-3400 cm⁻¹ | N-H (Amine) stretching |

| ¹H NMR | ~6.5-7.2 ppm | Aromatic protons (Aminophenyl group) |

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular behavior over time, offering insights into conformational changes and interactions with the environment.

MD simulations of this compound would reveal its conformational landscape. The flexibility of the pyrrolidinone ring and the rotational freedom of the aminophenyl group relative to the lactam ring are key aspects that could be explored. Analysis of the simulation trajectory, for instance through Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) plots, would highlight the stable conformations and the most flexible regions of the molecule.

The behavior of this compound can be significantly influenced by its solvent environment. MD simulations in different explicit solvents (e.g., water, DMSO, methanol) would demonstrate how solvent molecules arrange around the solute and how this affects its conformation and dynamics. Analysis of radial distribution functions (RDFs) could quantify the solvation shells around specific atoms, such as the amine nitrogen or the carbonyl oxygen, providing a detailed picture of solute-solvent interactions.

Ligand-Based and Structure-Based Approaches

In the context of medicinal chemistry, computational approaches are vital for predicting how a molecule like this compound might interact with biological targets.

Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, would be applicable if a series of analogous compounds with known biological activities were available. These methods build models that correlate physicochemical properties with activity. Pharmacophore modeling could also identify the essential three-dimensional arrangement of chemical features required for biological activity.

Structure-based approaches, such as molecular docking, would involve simulating the binding of this compound into the active site of a specific protein target. This would predict the preferred binding pose, calculate a binding affinity score, and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Such studies are foundational for rational drug design and lead optimization.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Water |

| Dimethyl sulfoxide (B87167) (DMSO) |

An in-depth analysis of the computational and theoretical chemistry surrounding the compound this compound reveals its potential in various research applications. Through methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and virtual screening, the structural features of this molecule can be leveraged for chemical space exploration and the discovery of novel chemical probes.

1 Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on chemical space exploration)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This approach is instrumental in exploring the chemical space around a lead compound by predicting the activity of novel, unsynthesized analogs, thereby guiding synthetic efforts toward more potent molecules. nih.govunipa.it

While specific QSAR models for this compound are not extensively detailed in published literature, the principles of QSAR have been successfully applied to related N-phenyl pyrrolidin-2-one derivatives to understand their inhibitory activities against enzymes like protoporphyrinogen (B1215707) oxidase. nih.gov A hypothetical QSAR study on this compound and its analogs would involve the creation of a dataset of related molecules and the calculation of various molecular descriptors. These descriptors, which quantify different aspects of a molecule's structure, can be categorized as electronic, steric, hydrophobic, and topological.

A statistical method, such as multiple linear regression or a machine learning algorithm, would then be employed to build a model that connects these descriptors to a measured biological activity. mdpi.comijpbs.net For instance, a model might reveal that increasing the electron-donating capacity of a substituent on the aminophenyl ring enhances the compound's interaction with a biological target. Such insights are invaluable for systematically exploring the chemical space and designing new compounds with optimized properties. nih.gov

Table 1: Illustrative Molecular Descriptors for a QSAR Study of this compound Analogs

| Descriptor Class | Example Descriptors | Potential Structural Insight |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Governs electrostatic interactions and reactivity. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Defines the size and shape requirements for binding to a target. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Indicates the compound's affinity for hydrophobic or hydrophilic environments. |

| Topological | Connectivity Indices, Wiener Index | Describes the branching and connectivity of the molecular skeleton. |

This table illustrates the types of descriptors that would be calculated and correlated with biological activity in a QSAR study to explore the chemical space of this compound derivatives.

2 Molecular Docking for Exploring Potential Intermolecular Interactions (e.g., with enzymes in in vitro models)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govnih.gov It is widely used to forecast the binding mode and affinity of small molecules, such as this compound, to the active site of a protein or enzyme. researchgate.net By simulating the intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, molecular docking provides critical insights into the structural basis of molecular recognition. bohrium.com

Although docking studies specifically featuring this compound are limited, research on analogous pyrrolidin-2-one derivatives highlights the utility of this method. For example, derivatives have been docked into the active site of acetylcholinesterase, an enzyme implicated in Alzheimer's disease, to predict their binding affinity and interactions. nih.govresearchgate.net In other studies, the interaction of pyrrolidin-2-one derivatives with antifungal drug target enzymes, such as 14 alpha-sterol demethylase, has been explored, revealing key amino acid residues involved in binding. nih.gov

A molecular docking study of this compound would involve placing the molecule into the binding site of a target enzyme in silico. The results would generate a binding energy score, which estimates the binding affinity, and reveal potential interactions. The amine and carbonyl groups of the compound are likely candidates for forming hydrogen bonds, while the phenyl ring could engage in π-π stacking or hydrophobic interactions.

Table 2: Example of Molecular Docking Data for Pyrrolidin-2-one Derivatives Against Various Enzymes

| Compound Derivative | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |

| 1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one | Cytochrome P450 3A4 | -6.32 | Not specified bohrium.com |

| 1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one | Cytochrome P450 1A2 | -6.12 | Not specified bohrium.com |

| 5-(2,4-dimethylbenzyl)pyrrolidin-2-one | 14 alpha-sterol demethylase (cyp51) | -6.66 | Leucine nih.gov |

| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | Acetylcholinesterase | -18.59 | Not specified nih.govresearchgate.net |

| 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one | Acetylcholinesterase | -18.057 | Not specified nih.govresearchgate.net |

This table presents docking scores and interacting residues for various pyrrolidin-2-one derivatives as reported in the literature, illustrating the type of information gained from molecular docking studies. nih.govnih.govresearchgate.netbohrium.com

3 Virtual Screening and Lead Discovery (non-therapeutic, chemical probe context)

Virtual screening is a powerful computational methodology used in the early stages of discovery projects to search vast libraries of compounds and identify those with a high probability of interacting with a target protein. nih.govmdpi.com In the context of non-therapeutic research, virtual screening is instrumental in the discovery of chemical probes. These are selective small molecules used as tools to perturb and study the function of a specific protein or biological pathway, without the stringent requirements of a therapeutic drug. nih.gov

The scaffold of this compound represents a valuable starting point for generating a focused virtual library for the discovery of chemical probes. This process would involve the in silico enumeration of thousands of derivatives by attaching a diverse range of chemical functionalities to the aminophenyl and pyrrolidinone rings. This library can then be screened against a specific protein target using either ligand-based or structure-based virtual screening methods. nih.govmdpi.com

Ligand-based methods search for molecules in the library that are similar in shape or pharmacophoric features to known active compounds. Structure-based methods, primarily molecular docking, "fit" each molecule of the library into the target's binding site and rank them based on their predicted binding affinity. mdpi.com The top-ranking compounds, or "hits," from the virtual screen are then prioritized for synthesis and experimental testing to validate their activity and utility as chemical probes. This approach has been successfully used with related scaffolds to find novel inhibitors for various targets. nih.gov

Table 3: A Typical Virtual Screening Workflow for Chemical Probe Discovery

| Step | Description | Rationale |

| 1. Target Selection | Identify a protein of interest for which a chemical probe is desired. | To define the biological question that the probe will help to answer. |

| 2. Library Design | Enumerate a virtual library of compounds based on the this compound scaffold. | To create a diverse set of molecules for screening, exploring the relevant chemical space. |

| 3. High-Throughput Virtual Screening (HTVS) | Use rapid computational methods (e.g., pharmacophore screening, shape similarity, or fast docking) to filter the library. | To quickly reduce a large library to a more manageable number of promising compounds. nih.gov |

| 4. Focused Docking | Perform more accurate and computationally intensive docking simulations on the hits from HTVS. | To refine the prediction of binding modes and affinities for the most promising candidates. |

| 5. Hit Selection and Prioritization | Analyze the docking poses and scores, and visually inspect the interactions to select a small number of compounds for synthesis. | To choose the compounds with the highest likelihood of being active for experimental validation. |

| 6. Experimental Validation | Synthesize the selected hits and test their activity in biochemical or cell-based assays. | To confirm the computational predictions and identify a validated chemical probe. |

This table outlines the sequential steps involved in a virtual screening campaign aimed at discovering a novel chemical probe, starting from a core scaffold like this compound.

Cellular Pathway Modulation in Model SystemsInvestigations into the effects of this compound on cellular pathways in model systems such as bacteria, yeast, or in vitro mammalian cell lines have not been reported.

Without primary research data, any attempt to construct an article on the mechanistic chemical biology of this compound would be speculative and lack the necessary scientific foundation. The development of such a knowledge base is contingent upon future research initiatives focusing on this compound.

An in-depth analysis of the chemical compound this compound reveals a significant area of ongoing research within medicinal chemistry. This article delves into the mechanistic chemical biology investigations of this compound and its analogs, exploring its effects on cellular processes and intracellular targets. Furthermore, it examines the structure-activity relationships derived from biological data, providing insights into the correlation between chemical modifications and observed effects, as well as the development of pharmacophores for related chemical scaffolds.

Advanced Research Applications and Future Directions

Development of Chemical Probes for Biological Research

The design of chemical probes is a cornerstone of modern chemical biology, enabling the interrogation of complex biological processes. The unique structure of 5-(2-aminophenyl)pyrrolidin-2-one provides a valuable scaffold for the development of such tools, which can be tailored to interact with and report on specific biological targets.

The primary amino group on the phenyl ring of this compound serves as a key chemical handle for the introduction of photoreactive groups and fluorescent moieties. Photoaffinity labels, for instance, can be synthesized by acylating the amino group with a reagent containing a photoreactive unit, such as a diazirine or an aryl azide (B81097). Upon photoactivation, these groups form highly reactive species that can covalently bind to nearby interacting biomolecules, allowing for the identification of binding partners.

Similarly, the attachment of fluorescent dyes to the aminophenyl group can generate fluorescently tagged versions of the pyrrolidinone scaffold. These probes can be utilized in fluorescence microscopy and other imaging techniques to visualize the localization and dynamics of the molecule within cellular environments. The choice of fluorophore can be tuned to achieve desired photophysical properties, such as specific excitation and emission wavelengths.

Building upon its potential as a biologically active scaffold, derivatives of this compound are being explored as molecular tools for target validation. By systematically modifying the pyrrolidinone core and the aminophenyl substituent, libraries of compounds can be generated and screened for specific biological activities. Active compounds can then be further developed into probes to confirm their molecular targets. For example, a biotin (B1667282) or a click-chemistry handle can be appended to an active analog, enabling affinity-based pulldown experiments to isolate and identify its protein targets.

Integration into Complex Supramolecular Architectures

Supramolecular chemistry, the study of systems composed of discrete numbers of molecules, offers a powerful approach to creating functional materials and complex assemblies. The ability of this compound to participate in non-covalent interactions makes it a compelling component for the construction of such architectures.

The aminophenyl and lactam moieties of this compound can both participate in hydrogen bonding, a key driving force for self-assembly. Researchers are investigating how modifications to this core structure can direct the formation of ordered supramolecular structures, such as fibers, gels, and films. These self-assembled materials could find applications in areas ranging from tissue engineering to organic electronics. The interplay of hydrogen bonding, π-π stacking of the phenyl rings, and other intermolecular forces can be precisely controlled through synthetic modifications to dictate the morphology and properties of the resulting materials.

The pyrrolidinone ring can act as a recognition site for specific guest molecules, forming host-guest complexes. The aminophenyl group provides a site for further functionalization to enhance binding affinity and selectivity. By incorporating this scaffold into larger macrocyclic or cage-like structures, researchers can design hosts capable of selectively encapsulating small molecules or ions. Such systems have potential applications in sensing, catalysis, and controlled release.

Methodological Advancements in Pyrrolidinone Chemistry

Novel Synthetic Reagents and Catalysts

The pyrrolidine (B122466) ring is a highly valued scaffold in synthetic chemistry, particularly in the field of organocatalysis. unipa.it Chiral pyrrolidine derivatives are widely used as effective chiral controllers and ligands for transition metals in asymmetric synthesis. unipa.it The structure of this compound, featuring a stereocenter at the C5 position of the pyrrolidinone ring, makes it a promising candidate for development as a chiral auxiliary or an organocatalyst. mdpi.com

Researchers have successfully developed various pyrrolidine-based organocatalysts for a range of chemical transformations, including aldol (B89426) reactions and Michael additions. mdpi.com For instance, prolinamides derived from pyrrolidine have been shown to effectively catalyze the addition of aldehydes to nitroalkenes. mdpi.com The presence of the aminophenyl group in this compound offers a versatile handle for further functionalization. This amino group can be readily modified to introduce other functional moieties, potentially tuning the steric and electronic properties of the molecule to optimize its catalytic activity and selectivity for specific reactions. This adaptability could lead to the creation of a new class of bifunctional catalysts, where the pyrrolidinone core provides the chiral environment and the modified aminophenyl group participates in substrate activation or stabilization.

Recent synthetic strategies have focused on creating complex pyrrolidine, piperidine, and indolizidine alkaloids from simple amides and alkynes through one-pot, catalytic enantioselective processes. nih.gov These methods highlight the central role of chiral pyrrolidine-containing intermediates in building molecular complexity efficiently. nih.gov As a pre-functionalized building block, this compound could serve as a valuable starting material in the multi-step synthesis of novel, biologically active heterocyclic compounds.

High-Throughput Screening for Chemical Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of millions of chemical compounds to identify "hits" that modulate the activity of a specific biological target. yu.edubruker.com These large-scale screening campaigns rely on vast and diverse chemical libraries. yu.edu Compounds containing privileged scaffolds—structures that are frequently found in biologically active molecules—are particularly valuable components of these libraries. The pyrrolidin-2-one motif is considered one such scaffold, appearing in numerous compounds with diverse biological activities. unipa.itresearchgate.net

While specific HTS results for this compound are not extensively documented, its structural features make it an ideal candidate for inclusion in screening libraries. The process of HTS involves several stages, from target identification and assay development to the primary screen and subsequent confirmation of hits. yu.edunih.gov By incorporating this compound and its derivatives into these libraries, researchers can explore its potential activity against a wide array of targets, such as kinases, proteases, or G-protein coupled receptors. nih.govnih.gov For example, computational HTS combined with in-vitro assays has successfully identified novel dual inhibitors for cancer-related kinases from large chemical libraries. nih.gov The discovery of novel anti-leukemic agents has also been facilitated by screening related aminophenyl-naphthoquinone structures. nih.gov The inclusion of this compound in future screening campaigns could uncover unexpected biological activities, opening new avenues for therapeutic development.

Interdisciplinary Research Opportunities

The multifaceted nature of this compound makes it a focal point for collaborative research, bridging the gap between chemistry, biology, data science, and materials science.

Chemoinformatic and Data Science Applications

Chemoinformatics and data science are transforming chemical research by enabling the prediction of molecular properties and the analysis of large datasets. nih.gov For a molecule like this compound, computational tools can be applied to predict its physicochemical properties, potential biological activities, and absorption, distribution, metabolism, and excretion (ADME) characteristics, even before extensive laboratory synthesis and testing. nih.gov

Methods such as quantitative structure-activity relationship (QSAR) modeling and molecular docking simulations can be used to hypothesize its interactions with biological targets. For instance, docking simulations have been used to understand how pyrrole-based amides bind to the active site of topoisomerase I, a key enzyme in cancer progression. nih.gov By representing the molecule as a digital fingerprint (e.g., ECFP), it can be compared against vast databases of known compounds to identify structural similarities and predict potential biological functions. nih.gov This computational pre-screening helps prioritize resources for the most promising research directions.

Table 1: Predicted Chemoinformatic Properties of Aminophenyl-pyrrolidin-2-one Isomers Note: The following data is derived from computational predictions for structural isomers and is intended to be illustrative of the types of parameters generated through chemoinformatic analysis.

| Property | Predicted Value | Description | Source |

| XlogP | 0.5 | A measure of lipophilicity, indicating how the compound partitions between octanol (B41247) and water. | uni.lu |

| Monoisotopic Mass | 176.09496 Da | The exact mass of the molecule with its most abundant isotopes. | uni.lu |

| logKow | 1.55 | The logarithm of the octanol/water partition coefficient, another measure of lipophilicity. | epa.gov |

| log(BCF) | 0.66 | The logarithm of the Bioconcentration Factor, predicting potential accumulation in organisms. | epa.gov |

| Predicted CCS [M+H]⁺ | 137.3 Ų | The predicted Collision Cross Section for the protonated molecule, relating to its shape and size in the gas phase. | uni.lu |

Collaboration with Other Scientific Disciplines

The potential applications of this compound and its derivatives naturally encourage collaboration across various scientific fields. A prime example of such synergy is in the development of novel materials for biomedical applications. Research has shown that pyrrolidin-2-one can be used as a capping ligand to create water-soluble manganese oxide nanoparticles. nih.gov These nanoparticles function as bifunctional probes for both magnetic resonance imaging (MRI) and fluorescence microscopy, demonstrating a successful collaboration between chemists, cell biologists, and medical imaging specialists. nih.gov

Similarly, the investigation of novel aminophenyl-naphthoquinones containing a pyrrolidine group as anti-leukemic agents involved a collaborative effort between experts in hematology, clinical biochemistry, pharmacology, and chemistry. nih.gov Such projects typically follow a pipeline where:

Chemists design and synthesize the novel compounds.

Biologists and Pharmacologists conduct in-vitro and in-vivo assays to determine biological activity and mechanism of action.

Chemoinformaticians build predictive models to refine subsequent compound designs.

Material Scientists could explore the integration of the compound into novel drug delivery systems or diagnostic tools. nih.gov

The unique combination of a chiral scaffold and a reactive amino handle makes this compound an attractive molecule for such interdisciplinary projects, potentially leading to innovations in diagnostics, materials science, and therapeutics.

Q & A

Q. What are the common synthetic routes for preparing 5-(2-Aminophenyl)pyrrolidin-2-one, and how are reaction conditions optimized?

- Methodological Answer: A typical approach involves functionalizing the pyrrolidin-2-one scaffold via palladium-catalyzed cross-coupling or nucleophilic substitution. For example, tosylation of pyrrolidin-2-one derivatives (e.g., 5-hydroxymethyl-pyrrolidin-2-one) with p-toluenesulfonyl chloride (TsCl) in chloroform, using triethylamine (Et₃N) and DMAP as catalysts, yields intermediates like 5-(tosyloxymethyl)pyrrolidin-2-one . Subsequent substitution with 2-aminophenyl groups can be achieved under basic conditions. Optimization includes controlling temperature (0–25°C), solvent polarity, and stoichiometry of reagents to minimize side reactions. Chromatographic purification (e.g., silica gel with pentane:DCM:MeOH gradients) is critical for isolating the final product .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer: Structural confirmation relies on ¹H/¹³C NMR to identify the pyrrolidin-2-one ring (δ ~2.0–3.5 ppm for methylene protons, δ ~175–180 ppm for the carbonyl carbon) and the 2-aminophenyl moiety (δ ~6.5–7.5 ppm for aromatic protons) . FTIR confirms the lactam carbonyl stretch (~1680–1720 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) . HRMS (ESI-TOF) validates molecular weight (e.g., m/z calculated for C₁₀H₁₁N₂O: 175.0871) and isotopic patterns . Elemental analysis (C, H, N) further corroborates purity.

Advanced Research Questions

Q. What challenges arise in regioselective functionalization of the pyrrolidin-2-one ring, and how are they addressed?

- Methodological Answer: Regioselectivity issues occur when multiple reactive sites exist (e.g., C-3 vs. C-5 positions). To direct functionalization, steric/electronic effects are leveraged. For example, bulky groups at C-5 (e.g., cyclohexylmethyl) hinder undesired substitution . Catalytic systems like Pd(OAc)₂ with phosphine ligands enhance selectivity in cross-coupling reactions . Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals and charge distribution .

Q. How can contradictions in reported spectroscopic data for derivatives be resolved?

- Methodological Answer: Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism. Standardizing solvents and referencing internal standards (e.g., TMS) improves reproducibility . For ambiguous HRMS data, isotopic labeling (e.g., ¹⁴C in cyanomethyl intermediates) or tandem MS/MS fragmentation clarifies structural assignments . Collaborative validation across labs using identical instrumentation (e.g., 500 MHz NMR) minimizes variability .

Q. What catalytic systems enable efficient synthesis of this compound derivatives?

- Methodological Answer: Photoredox catalysis under flow conditions accelerates intramolecular aminoarylation of unactivated alkenes, as demonstrated for pyrrolidin-2-one derivatives . Benzophenone acts as a dual HAT (hydrogen atom transfer) catalyst, enabling C–H activation at room temperature . For asymmetric synthesis, chiral auxiliaries (e.g., (S)-trityloxymethyl groups) induce enantioselectivity, with optical purity verified by chiral HPLC .

Application-Oriented Questions

Q. What potential biochemical applications exist for this compound derivatives?

- Methodological Answer: Derivatives with electron-rich aryl groups (e.g., 4-aminophenyl) are precursors for fluorescent probes or enzyme inhibitors. For example, 1-(4-aminophenyl)-pyrrolidin-2-one derivatives are used in anthraquinone dye synthesis, with applications in histochemical staining . Structure-activity relationship (SAR) studies optimize bioactivity by modifying substituents (e.g., chloro, trifluoromethyl) and evaluating cytotoxicity via MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.